molecular formula C20H20N4O3S B11045668 3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine

3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine

Cat. No.: B11045668
M. Wt: 396.5 g/mol
InChI Key: VHFMTZFKZHKOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the triazine ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential in biological assays for its antifungal, anticancer, and antiviral properties.

    Medicine: It is being investigated for its potential use in drug development due to its biological activities.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

8-(4-methoxyphenyl)-7-methyl-3-methylsulfonyl-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C20H20N4O3S/c1-13-17(14-9-11-16(27-2)12-10-14)19-21-22-20(28(3,25)26)18(24(19)23-13)15-7-5-4-6-8-15/h4-12,18,21H,1-3H3

InChI Key

VHFMTZFKZHKOAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C(=NNC2=C1C3=CC=C(C=C3)OC)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.